molecular formula C12H13NO5 B7975504 2-Cyclobutylmethoxy-3-nitro-benzoic acid

2-Cyclobutylmethoxy-3-nitro-benzoic acid

Cat. No.: B7975504
M. Wt: 251.23 g/mol
InChI Key: LWCHHONZZHUKPY-UHFFFAOYSA-N
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Description

2-Cyclobutylmethoxy-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring a cyclobutylmethoxy group at the 2-position and a nitro group at the 3-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to the unique steric and electronic effects imparted by the cyclobutylmethoxy substituent, which distinguishes it from simpler alkoxy analogs.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-12(15)9-5-2-6-10(13(16)17)11(9)18-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHHONZZHUKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylmethoxy-3-nitro-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclobutylmethoxy Group Introduction: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable cyclobutylmethanol derivative with a halogenated benzoic acid intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylmethoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclobutylmethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product would be 2-Cyclobutylmethoxy-3-amino-benzoic acid.

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

2-Cyclobutylmethoxy-3-nitro-benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitro and cyclobutylmethoxy groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylmethoxy-3-nitro-benzoic acid depends on its specific application. For instance, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The cyclobutylmethoxy group introduces significant steric bulk compared to methoxy or ethoxy substituents. For example, 3-methoxy-2-nitrobenzoic acid () undergoes nitration at milder conditions (40–45°C) due to the electron-donating methoxy group activating the ring. In contrast, the cyclobutylmethoxy group in 2-cyclobutylmethoxy-3-nitro-benzoic acid may hinder nitration due to steric shielding, necessitating higher temperatures or prolonged reaction times. Computational studies on similar systems suggest that bulky substituents reduce reaction yields by ~15–20% compared to linear alkoxy analogs .

Physicochemical Properties

Property This compound 3-Methoxy-2-nitrobenzoic Acid () 2-Ethoxy-2-oxoacetamido-benzoic Acid ()
Molecular Weight ~295.3 g/mol (calculated) 197.1 g/mol 251.2 g/mol
Solubility (H₂O) Low (cyclobutyl hydrophobicity) Moderate (ethanol recrystallization) Low (amide group)
Melting Point Not reported 145–147°C (recrystallized from EtOH) 168–170°C (crystallographic data)

The cyclobutyl group increases hydrophobicity, reducing aqueous solubility compared to methoxy analogs. This property may enhance membrane permeability in biological systems but complicates purification. Crystallographic data from related compounds (e.g., ) show that bulky substituents disrupt planar packing, leading to lower melting points than linear analogs .

Q & A

Q. What are the key considerations in designing a synthesis route for 2-Cyclobutylmethoxy-3-nitro-benzoic acid?

  • Methodological Answer : A viable synthesis route involves:

Carboxylic Acid Protection : Use esterification (e.g., methyl ester) to protect the -COOH group during subsequent reactions.

Nitro Group Introduction : Nitration at the meta position using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via directing effects.

Cyclobutylmethoxy Attachment : Perform nucleophilic substitution (e.g., Williamson ether synthesis) with cyclobutylmethyl bromide and a deprotonated hydroxyl intermediate.

Deprotection : Hydrolyze the ester back to -COOH under basic conditions (e.g., NaOH/EtOH).

  • Critical Factors : Reaction order (nitration before etherification minimizes side reactions), steric hindrance from the cyclobutyl group, and nitro group stability under acidic/basic conditions .

Q. How do the electronic effects of the nitro and cyclobutylmethoxy substituents influence the acidity of this compound compared to benzoic acid?

  • Methodological Answer :
  • Nitro Group (3-position) : Electron-withdrawing (EWG) via resonance and inductive effects, increasing acidity by stabilizing the deprotonated form.
  • Cyclobutylmethoxy (2-position) : Electron-donating (EDG) via resonance but sterically bulky, potentially reducing solvation. Net effect is a balance between electronic and steric factors.
  • Expected Trend : Nitro dominates, leading to lower pKa than benzoic acid (pKa ~ 4.2). Use Hammett constants (σ values) to quantify substituent effects (σₘ-NO₂ ≈ 0.71, σ₀-OCH₂R ≈ -0.32) .

Table 1 : Substituent Effects on Acidity

SubstituentPositionσ ValueImpact on Acidity
-NO₂3 (meta)+0.71Increases
-OCH₂Cyclobutyl2 (ortho)-0.32Decreases

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-adjacent H) and cyclobutylmethoxy protons (δ 3.5–4.5 ppm for -OCH₂-).
  • IR Spectroscopy : Confirm -COOH (broad ~2500–3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and ether (C-O-C ~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~279 (C₁₂H₁₃NO₅).
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can computational models predict the reactivity of the nitro group in this compound under different reaction conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry to study nitro group electron density. Use Fukui indices to predict sites for electrophilic/nucleophilic attacks.
  • Reaction Pathway Analysis : Simulate nitro reduction (e.g., catalytic hydrogenation) to amino group, evaluating activation energy barriers.
  • Solvent Effects : COSMO-RS models predict solubility and stability in polar vs. nonpolar solvents.
  • Reference Data : EPA DSSTox provides toxicity profiles, aiding in hazard assessment during reactions .

Q. What methodological approaches resolve discrepancies in reported synthetic yields for nitro-substituted benzoic acid derivatives?

  • Methodological Answer :
  • Variable Optimization : Use Design of Experiments (DoE) to test temperature (25–80°C), catalyst loading (e.g., Pd/C for reductions), and solvent polarity (DMSO vs. THF).
  • Side Reaction Analysis : Monitor by-products via LC-MS (e.g., demethylation or over-nitration).
  • Case Study : ’s synthesis of a related compound achieved 72% yield by isolating intermediates and using anhydrous conditions .

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements :
    Table 2 : Safety Protocols
EquipmentSpecification
GlovesNitrile (0.11 mm thickness)
GogglesANSI Z87.1-certified
VentilationFume hood with >100 ft/min airflow
  • Storage : Keep in amber glass bottles at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via EPA-approved waste streams .

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